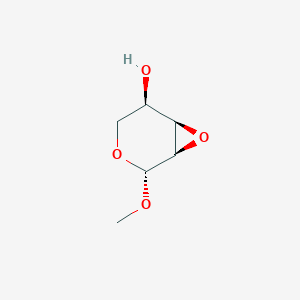
Methyl 2,3-anhydro-beta-d-ribopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-anhydro-beta-d-ribopyranoside is a chemical compound with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol . It is a derivative of ribose, a naturally occurring sugar, and features an oxirane ring fused to a pyranose ring at the 2,3-position . This compound is known for its utility in various research applications, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,3-anhydro-beta-d-ribopyranoside can be synthesized through a multi-step process starting from commercially available D-arabinose . The synthetic route typically involves the following steps:
Benzylation: Protecting the hydroxyl groups of D-arabinose.
Isopropylidenation: Introducing an isopropylidene group to protect the 2,3-hydroxyl groups.
Tosylation: Converting the hydroxyl groups to tosylates.
Deisopropylidenation: Removing the isopropylidene group.
Detosylation: Removing the tosyl groups using methanolic sodium methoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced in various quantities, ranging from milligrams to multi-kilogram batches, to suit research and industrial needs .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-anhydro-beta-d-ribopyranoside undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and thiols for ring-opening reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives of ribopyranoside .
Aplicaciones Científicas De Investigación
Methyl 2,3-anhydro-beta-d-ribopyranoside has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyl 2,3-anhydro-beta-d-ribopyranoside involves its interaction with nucleophiles, leading to the opening of the oxirane ring and subsequent formation of various derivatives . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the oxirane ring and the stability of the resulting products .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,3-anhydro-4-O-benzyl-beta-D-ribopyranoside
- Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside
- Methyl beta-D-xylopyranoside
Uniqueness
Methyl 2,3-anhydro-beta-d-ribopyranoside is unique due to its specific structure, which includes an oxirane ring fused to a pyranose ring at the 2,3-position . This structural feature imparts distinct reactivity and stability, making it valuable for various synthetic and research applications .
Propiedades
Fórmula molecular |
C6H10O4 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
(1R,2R,5R,6R)-2-methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol |
InChI |
InChI=1S/C6H10O4/c1-8-6-5-4(10-5)3(7)2-9-6/h3-7H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |
Clave InChI |
DISULGQOMPTDEN-KVTDHHQDSA-N |
SMILES isomérico |
CO[C@H]1[C@H]2[C@H](O2)[C@@H](CO1)O |
SMILES canónico |
COC1C2C(O2)C(CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
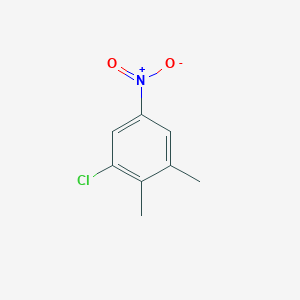
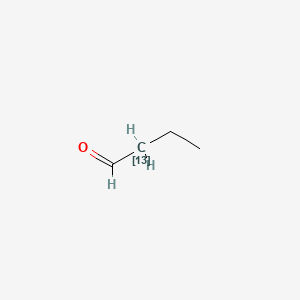
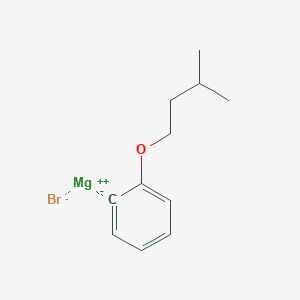
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)

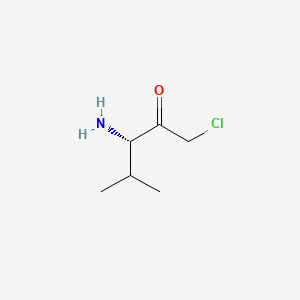
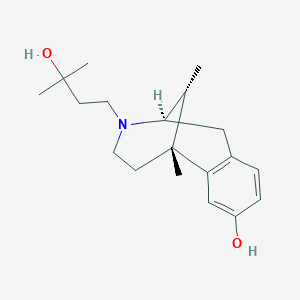
![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)

![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)
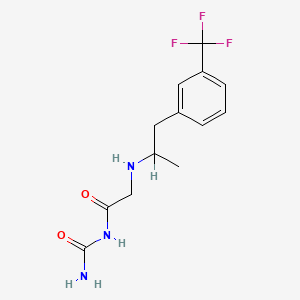
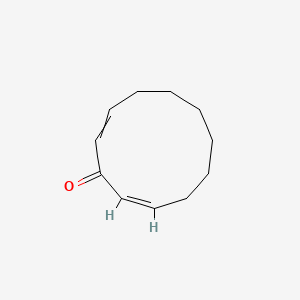
![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)
